4-(2,4-DIMETHOXYPHENYL)-5,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
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Overview
Description
4-(2,4-Dimethoxyphenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of multiple methoxy groups and a tetrahydroquinoline core makes this compound particularly interesting for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted tetrahydroquinolines.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Modulation of receptor activity: By acting as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline
- 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
- 2,4-Dimethoxyphenyl-1,2,3,4-tetrahydroquinoline
Uniqueness
4-(2,4-Dimethoxyphenyl)-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of multiple methoxy groups and a tetrahydroquinoline core. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-11-5-6-13(16(8-11)24-3)14-10-18(21)20-15-7-12(23-2)9-17(25-4)19(14)15/h5-9,14H,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIVXNWNTDZYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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